molecular formula C13H12N2O B13326613 2'-Amino-[1,1'-biphenyl]-3-carboxamide

2'-Amino-[1,1'-biphenyl]-3-carboxamide

Katalognummer: B13326613
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: ZIVAHVYMZZCUNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Amino-[1,1’-biphenyl]-3-carboxamide is an organic compound with the molecular formula C13H12N2O It is a derivative of biphenyl, where an amino group is attached to one phenyl ring and a carboxamide group to the other

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-[1,1’-biphenyl]-3-carboxamide typically involves a multi-step process. One common method starts with the Suzuki coupling reaction between 2-bromoaniline and 3-carboxyphenylboronic acid to form 2’-amino-[1,1’-biphenyl]-3-carboxylic acid. This intermediate is then converted to the carboxamide derivative through an amidation reaction using reagents like thionyl chloride and ammonia .

Industrial Production Methods

For large-scale industrial production, the process is optimized to increase yield and reduce costs. This often involves using more efficient catalysts and reaction conditions. For example, the use of palladium-catalyzed coupling reactions and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Amino-[1,1’-biphenyl]-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2’-Amino-[1,1’-biphenyl]-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, pigments, and polymers

Wirkmechanismus

The mechanism of action of 2’-Amino-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2’-Amino-[1,1’-biphenyl]-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

3-(2-aminophenyl)benzamide

InChI

InChI=1S/C13H12N2O/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,14H2,(H2,15,16)

InChI-Schlüssel

ZIVAHVYMZZCUNU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.